Chloromethylphosphonic dichloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro(dichlorophosphoryl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl3OP/c2-1-6(3,4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXSSJIKXCFPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062093 | |
| Record name | (Chloromethyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1983-26-2 | |
| Record name | P-(Chloromethyl)phosphonic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)phosphonic dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic dichloride, (chloromethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic dichloride, P-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Chloromethyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)phosphonic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CHLOROMETHYL)PHOSPHONIC DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RB7X738UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Chloromethylphosphonic Dichloride
Established Preparative Routes and Optimization Studies
The traditional synthesis of chloromethylphosphonic dichloride involves a two-step process: the formation of a hydroxymethylphosphonic intermediate followed by chlorination.
The most common method for preparing the precursor to this compound is the reaction between paraformaldehyde and phosphorus trichloride (B1173362). orgsyn.orgresearchgate.net This reaction forms hydroxymethanephosphonic acid or its derivatives, which are then subjected to chlorination. lookchem.com
The reaction can be carried out by treating paraformaldehyde with phosphorus trichloride at atmospheric pressure. lookchem.com The resulting complex is then hydrolyzed to produce hydroxymethanephosphonic acid. lookchem.com In some procedures, the reaction is conducted in an autoclave at elevated temperatures, and the influence of heating time on the yield has been studied. lookchem.com
Patents have described one-pot methods where phosphorus trichloride and excess paraformaldehyde are used as raw materials with anhydrous aluminum trichloride as a catalyst to synthesize this compound under normal pressure. google.com One process involves reacting phosphorus trichloride with paraformaldehyde at 80-100°C for several hours, followed by the addition of the catalyst and further heating to 160-180°C. google.com After the reaction, byproducts are removed, and the residue is hydrolyzed to yield the corresponding acid. google.com
Another patented method describes dissolving phosphorus trichloride in a solvent such as ether and then slowly adding an equimolar amount of paraformaldehyde at a controlled temperature of 28-32°C. After a reaction time of 28 hours, the solvent is evaporated to yield this compound with a reported yield of 97%. google.com
Table 1: Reaction Conditions for Synthesis from Paraformaldehyde and PCl₃
| Reactants | Catalyst/Solvent | Temperature | Reaction Time | Reported Yield | Reference |
|---|---|---|---|---|---|
| Paraformaldehyde, Phosphorus Trichloride | Anhydrous Aluminum Trichloride | 80-100°C then 160-180°C | 6-10 hours then 2-4 hours | 80% (for subsequent salt) | google.com |
| Paraformaldehyde, Phosphorus Trichloride | Ether | 28-32°C | 28 hours | 97% | google.com |
The conversion of the hydroxymethylphosphonic intermediate to this compound is typically achieved through chlorination. Thionyl chloride is a common chlorinating agent for this purpose, often used in the presence of a catalyst like pyridine. lookchem.com
Alternatively, phosphorus pentachloride can be used for the chlorination. lookchem.com However, the reaction of the intermediate with phosphorus pentachloride can sometimes lead to the formation of byproducts, such as dichlorophosphorylmethanephosphonyl dichloride, alongside the desired this compound. lookchem.com This byproduct can be converted to the target compound by further reaction with phosphorus pentachloride at elevated temperatures. lookchem.com
Purification of the final product is generally accomplished by distillation under reduced pressure. orgsyn.org The boiling point of this compound is reported as 78-82°C at 10 mmHg.
Novel and Eco-friendly Synthetic Approaches to the Compound
Efforts to develop more efficient and environmentally benign synthetic routes have led to the exploration of "one-pot" procedures. These methods are advantageous as they can reduce the number of steps, minimize solvent usage, and decrease waste generation, aligning with the principles of green chemistry. tandfonline.com
Patents have disclosed one-pot processes that combine the initial reaction and subsequent steps, streamlining the synthesis. For instance, a method for preparing chloromethylphosphonic acid sodium salt involves the synthesis of this compound as an intermediate in a single reaction vessel ("one kettle way"). google.com This process uses phosphorus trichloride and paraformaldehyde with an aluminum trichloride catalyst, followed by hydrolysis and neutralization. google.com
Another patented one-step reaction to produce this compound with a reported yield of over 98% involves reacting phosphorus trichloride with paraformaldehyde in a solvent like ether or methylal at temperatures between 15-90°C for 4-28 hours. google.com This approach avoids the high temperatures and harsh reagents used in some traditional methods, representing a more moderate and potentially more eco-friendly pathway.
While solvent-free synthesis is a major goal in green chemistry, specific applications of this technique for this compound are not yet widely documented. tandfonline.com However, the development of one-pot syntheses represents a significant step toward cleaner and more efficient production.
Industrial Production Considerations for this compound
For the large-scale production of this compound, several factors must be considered to ensure efficiency, safety, and cost-effectiveness. The synthesis is often based on readily available raw materials and common process equipment. researchgate.net
The reaction of paraformaldehyde with phosphorus trichloride is a viable industrial method. orgsyn.org Optimization of operating conditions is crucial for maximizing yield and purity. researchgate.net In an industrial setting, the use of catalysts like anhydrous aluminum trichloride is common to drive the reaction to completion. google.com The process involves carefully controlled temperature stages. For example, an initial reaction at 80-100°C followed by a higher temperature stage of 160-180°C after catalyst addition. google.com
During industrial production, the management of byproducts is a key consideration. The reaction can produce substances like methylene (B1212753) dichloride and dichloromethyl ether, which must be safely removed, often through distillation. google.com The final product is typically purified by distillation under reduced pressure to achieve the desired purity for subsequent applications, such as the synthesis of the herbicide glyphosate. orgsyn.orggoogle.com
Table 2: Industrial Production Parameters
| Parameter | Detail | Significance | Reference |
|---|---|---|---|
| Raw Materials | Paraformaldehyde, Phosphorus Trichloride | Readily available and cost-effective. | orgsyn.orgresearchgate.net |
| Catalyst | Anhydrous Aluminum Trichloride | Improves reaction rate and yield. | google.com |
| Temperature Control | Multi-stage heating (e.g., 80-100°C then 160-180°C) | Optimizes reaction kinetics and minimizes side reactions. | google.com |
| Byproduct Removal | Distillation of methylene dichloride, dichloromethyl ether | Ensures product purity and process safety. | google.com |
| Purification | Distillation under reduced pressure | Achieves high purity of the final product. | orgsyn.org |
Compound Index
Reactivity Profiles and Mechanistic Elucidation of Chloromethylphosphonic Dichloride
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus atom in chloromethylphosphonic dichloride is highly electrophilic, readily undergoing nucleophilic substitution reactions where the two chlorine atoms act as leaving groups. scbt.comontosight.ai This reactivity is the basis for the synthesis of a vast array of phosphonic acid derivatives, including esters, amides, and more complex heterocyclic structures.
This compound reacts with alcohols and phenols to form the corresponding phosphonate (B1237965) esters. The reaction typically proceeds stepwise, allowing for the synthesis of mono- or di-substituted esters depending on the stoichiometry of the alcohol used. For instance, studies on the polycondensation of this compound with diols like tetrabromobisphenol A have been conducted to form polyphosphonates. researchgate.net Similarly, the propanolysis of this compound leads to the formation of dipropyl chloromethylphosphonate through nucleophilic substitution. vulcanchem.com
The reaction with primary and secondary amines yields phosphonamidates or phosphonodiamides. These reactions are often carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct. google.com The reaction with N-methylaniline, for example, produces N,N'-dimethyl-N,N'-diphenylchloromethylphosphonodiamide. researchgate.netresearchgate.net When bifunctional nucleophiles like 2-aminoalcohols are used, cyclization occurs, leading to the formation of heterocyclic compounds. kyushu-u.ac.jp
| Nucleophile | Reagents/Conditions | Product(s) |
|---|---|---|
| 2-Aminoalcohols | - | 2-Chloromethyl-1,3,2-oxazaphospholidine 2-oxides |
| o-Aminophenol | Triethylamine | 2-Chloromethyl-1,3,2-benzoxazaphospholine 2-oxide and 2-chloromethyl-2,2'-spirodi[1,3,2-benzoxazaphospholine] researchgate.netmdpi.com |
| N-methylaniline | - | N,N'-dimethyl-N,N'-diphenylchloromethylphosphonodiamide researchgate.netresearchgate.net |
| Tetrabromobisphenol A | Vapor-liquid phase-transfer catalysis | Polyphosphonate researchgate.net |
The synthesis of phosphonamidates from this compound is a key application of its reactivity. The reaction with 2-aminoalcohols has been shown to produce five-membered cyclic chloromethylphosphonamidates, specifically 2-chloromethyl-1,3,2-oxazaphospholidine 2-oxides. kyushu-u.ac.jp
More complex structures can be accessed through subsequent reactions. For instance, the N,N'-dimethyl-N,N'-diphenylchloromethylphosphonodiamide formed from the reaction with N-methylaniline can undergo an intramolecular Friedel-Crafts alkylation when treated with aluminum chloride. researchgate.netresearchgate.net This cyclization results in the formation of a 1-methyl-2-(N'-methyl-N'-phenylamino)-2,3-dihydro-1H-1,2-benzazaphosphole 2-oxide, demonstrating a pathway to P-substituted benzo-phostams. researchgate.net Similarly, the reaction with o-aminophenol can yield not only the expected 2-chloromethyl-1,3,2-benzoxazaphospholine 2-oxide but also a spirophosphorane, 2-chloromethyl-2,2'-spirodi[1,3,2-benzoxazaphospholine], indicating a more complex reaction pathway involving further reaction with the aminophenol. researchgate.netmdpi.com
Reactions Involving the Chloromethyl Moiety
The chloromethyl group (ClCH₂-) provides a second site for reactivity, primarily through reactions involving the carbon-halogen bond. This allows for further modification of the molecule after the phosphorus center has been functionalized.
The chlorine atom of the chloromethyl group can be displaced by nucleophiles, although this reactivity can be influenced by the substituents on the phosphorus atom. An important example of this reactivity is seen in intramolecular cyclizations. The synthesis of 1-methyl-2-phenyl-2,3-dihydro-1H-1,2-benzazaphosphole 2-oxide involves the formation of an N-methyl-N-phenyl(chloromethyl)phenylphosphinamide intermediate, which then undergoes an intramolecular alkylation where the aromatic ring acts as the nucleophile to displace the chloride on the chloromethyl carbon. researchgate.net This demonstrates the utility of the chloromethyl group as an electrophilic handle for constructing heterocyclic ring systems. researchgate.net
The carbon-halogen bond of the chloromethyl group can be transformed into other functional groups. While photochemical chlorination with chlorine gas can convert the chloromethyl group into a trichloromethyl group (CCl₃-), other transformations are also possible. cdnsciencepub.com For example, the chloromethylphosphonate moiety can be converted into a thioester, as demonstrated in the synthesis of bis(2-trifluoro)ethyl methylmercaptophosphonate, which proceeds through an O,O-bis(trifluoroethyl) chloromethylphosphonate intermediate. escholarship.org This indicates that the chlorine can be substituted by sulfur nucleophiles, providing a route to thiomethylphosphonates and related derivatives.
Carbon-Phosphorus Bond Cleavage Reactions
Under most conditions, the carbon-phosphorus (C-P) bond in this compound is stable. cdnsciencepub.com However, a novel C-P bond cleavage reaction has been documented under specific, harsh conditions. When this compound is heated with phosphorus pentachloride (PCl₅) at temperatures of 95-100°C, the C-P bond breaks. cdnsciencepub.comcdnsciencepub.com This reaction proceeds smoothly and quantitatively, yielding carbon tetrachloride (CCl₄) and phosphorus trichloride (B1173362) (PCl₃) as the final products. cdnsciencepub.comresearchgate.net
This cleavage is noteworthy because under other chlorinating conditions, such as photochemical chlorination with chlorine gas, the C-P bond remains intact, and the reaction occurs on the chloromethyl group instead. cdnsciencepub.com The cleavage with PCl₅ is proposed to proceed through a concerted mechanism. cdnsciencepub.comcdnsciencepub.com This specific reactivity highlights a unique pathway for the degradation of the phosphonate under strongly acidic and high-temperature conditions.
| Reactant | Reagent | Conditions | Products |
|---|---|---|---|
| This compound | Phosphorus pentachloride (PCl₅) | 95–100°C | Carbon tetrachloride (CCl₄) and Phosphorus trichloride (PCl₃) cdnsciencepub.comcdnsciencepub.com |
Reactions with Phosphorus Pentachloride Leading to C-P Bond Cleavage
A notable and unconventional reaction of this compound involves the cleavage of its carbon-phosphorus (C-P) bond upon treatment with phosphorus pentachloride. researchgate.net Research has detailed this novel C-P bond scission, which stands in contrast to the more typical reactions at the P-Cl bonds. When this compound is heated with phosphorus pentachloride, the robust C-P linkage is broken. researchgate.net This reactivity is also observed in related compounds such as bis(chloromethyl)phosphinic chloride. researchgate.net
The reaction conditions and the products formed underscore the unique chemical environment created by the interaction of these two phosphorus-containing reagents.
Table 1: C-P Bond Cleavage Reaction
| Reactant | Reagent | Key Observation |
|---|---|---|
| This compound | Phosphorus pentachloride | Cleavage of the C-P bond |
| Bis(chloromethyl)phosphinic chloride | Phosphorus pentachloride | Cleavage of the C-P bond researchgate.net |
Mechanistic Postulations for Cleavage Events
The mechanism for the cleavage of the C-P bond in this compound by phosphorus pentachloride is a subject of detailed mechanistic postulation. researchgate.netanu.edu.au While the precise pathway is complex, it is understood to involve the powerful electrophilic and chlorinating nature of phosphorus pentachloride. The instability of the carbon-phosphorus bond in this specific context is a key area of investigation. It is theorized that the reaction may proceed through intermediate species where the phosphorus atom's coordination sphere is expanded, facilitating the eventual bond breaking. The thermodynamic equilibrium between different cleaved radical and anionic species, followed by stabilization as salts, has been proposed as a potential mechanism for P-C bond cleavage in other tertiary phosphines, offering a possible parallel for understanding this event. anu.edu.au
Cyclization and Condensation Reactions
This compound is a valuable precursor for the synthesis of a variety of heterocyclic phosphorus compounds. The dual reactivity of the chloromethyl group and the phosphonic dichloride moiety allows for the construction of cyclic systems through condensation reactions with appropriate bifunctional molecules.
Synthesis of Heterocyclic Phosphorus Compounds
The utility of this compound as a cyclizing agent is demonstrated in several synthetic routes.
1,2-Benzazaphosphole Derivatives: In one approach, this compound reacts with N-methylaniline to produce N,N'-dimethyl-N,N'-diphenylchloromethylphosphonodiamide. This intermediate subsequently undergoes an intramolecular Friedel-Crafts alkylation when treated with aluminum chloride, yielding a 1-methyl-2-(N'-methyl-N'-phenylamino)-2,3-dihydro-1H-1,2-benzazaphosphole 2-oxide. researchgate.net
Benzoxazaphospholidine Derivatives: Condensation of this compound with 2-aminophenol (B121084) has been shown to produce not only the expected benzoxazaphospholidine-2-oxide but also an unexpected spirophosphorane, highlighting the complex reaction pathways that can be accessed. nih.gov
P-Enantiomerically Pure Cyclic Phosphonamides: The reagent is instrumental in stereoselective syntheses. Its reaction with (S, S)-aminobenzylnaphthols results in P-enantiomerically pure cyclic phosphonamides. researchgate.netresearchgate.net This cyclization is highly stereoselective, almost exclusively yielding the (S, S, SP)-cyclic phosphonamides in good yields. researchgate.netresearchgate.net
Derivatives of Heterocyclic Bases: this compound is used in the multi-step synthesis of antiviral analogs. It reacts with N-(2,3-dihydroxypropyl) derivatives of heterocyclic bases, leading to a mixture of chloromethylphosphonyl derivatives that can be further transformed into biologically relevant phosphonylmethyl ethers. researchgate.net
Table 2: Examples of Heterocyclic Synthesis using this compound
| Reactant(s) | Key Intermediate/Product | Heterocyclic System | Source(s) |
|---|---|---|---|
| This compound, N-methylaniline | N,N'-dimethyl-N,N'-diphenylchloromethylphosphonodiamide | 1,2-Benzazaphosphole | researchgate.net |
| This compound, 2-aminophenol | Benzoxazaphospholidine-2-oxide | Benzoxazaphospholidine | nih.gov |
| This compound, (S, S)-aminobenzylnaphthols | (S, S, SP)-cyclic phosphonamide | Cyclic Phosphonamide | researchgate.netresearchgate.net |
| This compound, N-(2,3-dihydroxypropyl) derivatives | 2'- and 3'-chloromethylphosphonyl derivatives | Functionalized Purine/Pyrimidine | researchgate.net |
Intramolecular Transformations and Rearrangements
The intermediates formed from this compound can undergo significant intramolecular transformations to yield stable cyclic products. rushim.ru
A prime example is the intramolecular Friedel-Crafts alkylation mentioned previously, where the chloromethyl group on a phosphonodiamide intermediate attacks an aromatic ring intramolecularly to form the 1,2-benzazaphosphole ring system. researchgate.net
Another documented intramolecular transformation is the isomerization of chloromethylphosphonyl derivatives. In the synthesis of phosphonylmethyl ethers of heterocyclic bases, the initial reaction of this compound with a dihydroxypropyl derivative yields a mixture of 2'- and 3'-chloromethylphosphonyl esters. Upon heating with water, this mixture undergoes isomerization, which predominantly affords the 3'-isomer. researchgate.net This rearrangement is a crucial step in controlling the regioselectivity of the final product. researchgate.net
Tautomerism and Conformational Dynamics
The structural dynamics of molecules derived from this compound are of significant interest. While tautomerism is a known phenomenon in organophosphorus chemistry, particularly in acids like hypophosphorous acid which exists in equilibrium with its trivalent tautomer, specific studies on the tautomeric forms of this compound itself are less prominent. tandfonline.com
However, the conformational dynamics of its derivatives are well-documented. researchgate.netresearchgate.net In the synthesis of cyclic phosphonamides from aminobenzylnaphthols, the cyclization reaction forces the two naphthyl rings of the starting material into a stable, parallel-displaced stacking assembly. researchgate.netresearchgate.net X-ray crystal structure analysis, along with computational studies and NMR spectra, confirm that this stacked molecular arrangement is the preferred conformation. researchgate.netresearchgate.net This conformation is stabilized by intramolecular CH–π interactions and weak intermolecular hydrogen bonds involving oxygen and chlorine atoms. researchgate.netresearchgate.net This demonstrates how the rigid framework created by the reaction with this compound governs the three-dimensional structure and conformational preferences of the resulting complex molecule.
Derivatization Strategies and Functionalization of Chloromethylphosphonic Dichloride
Synthesis of Phosphonic Acid Derivatives and Esters
The conversion of chloromethylphosphonic dichloride into its corresponding acid and ester derivatives is a fundamental transformation. The dichloride can be readily hydrolyzed to form chloromethylphosphonic acid. More commonly, it is reacted with alcohols or phenols to generate a wide variety of phosphonic esters.
One of the most straightforward methods is the ethanolysis of this compound to produce diethyl (chloromethyl)phosphonate. raineslab.comraineslab.com This reaction is typically performed by treating the dichloride with ethanol. raineslab.com Similarly, reacting this compound with other alcohols or phenols in the presence of a base, such as triethylamine (B128534), yields the corresponding diesters. core.ac.uk For example, the reaction with m-nitrophenol in tetrahydrofuran (B95107) using triethylamine as a base produces bis(m-nitrophenyl) chloromethylphosphonate in high yield. core.ac.uk This resulting diester can then be selectively hydrolyzed with a dilute base to yield the monoester, chloromethylphosphonic acid mono(m-nitrophenyl) ester. core.ac.uk
Furthermore, amino acid derivatives can be synthesized. Heating chloromethylphosphonic acid, derived from the dichloride, with methylamine (B109427) in an aqueous solution results in the formation of N-methylaminomethylphosphonic acid. tamu.edu These reactions showcase the adaptability of the P-Cl bonds for creating compounds with tailored electronic and solubility properties.
Synthesis of Chloromethylphosphonic Acid Derivatives and Esters
| Product | Reactants | Key Conditions | Reference |
|---|---|---|---|
| Diethyl (chloromethyl)phosphonate | This compound, Ethanol | Direct reaction/Ethanolysis | raineslab.comraineslab.com |
| Bis(m-nitrophenyl) chloromethylphosphonate | This compound, m-Nitrophenol, Triethylamine | Solvent: Tetrahydrofuran (THF) | core.ac.uk |
| Dibenzyl (chloromethyl)phosphonate | This compound, Benzyl alcohol, Triethylamine | Solvent: Dry THF at 0 °C | umich.edu |
| N-methylaminomethylphosphonic acid | Chloromethylphosphonic acid, Methylamine | Heated aqueous solution (150°C) | tamu.edu |
Preparation of Thiophosphorus Analogues: Chloromethylphosphonothioic Dichloride
The conversion of the phosphoryl group (P=O) in this compound to a thiophosphoryl group (P=S) is a key transformation for producing thiophosphorus analogues. The primary product of this reaction is chloromethylphosphonothioic dichloride, a valuable intermediate in its own right. raineslab.comnih.gov
The most commonly reported method for this synthesis involves reacting this compound with tetraphosphorus (B14172348) decasulfide (P₄S₁₀). raineslab.comnih.gov The procedure requires heating a mixture of the two reagents under reflux for several hours. raineslab.com Specifically, a mixture of this compound and tetraphosphorus decasulfide is heated with stirring for 6 hours, maintaining a liquid temperature of 180–190°C. raineslab.com This process yields chloromethylphosphonothioic dichloride in good yields of 66–72%. raineslab.com
An alternative, though less common, method is the reaction with thiophosphoryl chloride. raineslab.comnih.gov This approach, however, necessitates the use of pressure, making the tetraphosphorus decasulfide method generally preferable for laboratory-scale preparations. raineslab.comnih.gov The resulting chloromethylphosphonothioic dichloride is a reactive intermediate used in further syntheses, such as its desulfurization to form chloromethylphosphonous dichloride. nih.gov
Synthesis of Chloromethylphosphonothioic Dichloride
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Thionation with P₄S₁₀ | This compound, Tetraphosphorus decasulfide | Reflux with stirring for 6 hours at 180–190°C | 66–72% | raineslab.com |
| Reaction with PSCl₃ | This compound, Thiophosphoryl chloride | Autogenous pressure | Not specified | raineslab.comnih.gov |
Development of Water-Soluble Organophosphorus Reagents
While this compound itself is reactive towards water, it can be converted into stable, water-soluble organophosphorus compounds. These reagents are particularly useful in biological and aqueous-phase applications. The primary strategy for imparting water solubility is the introduction of polar functional groups, such as hydroxyl, carboxyl, or amino groups.
A straightforward approach is the hydrolysis of the P-Cl bonds to form chloromethylphosphonic acid, which is water-soluble. This acid can then be used in further reactions, such as the synthesis of N-methylaminomethylphosphonic acid, an amino acid analogue with significant water solubility. tamu.edu
Another strategy involves creating phosphonic diamides. For instance, chloromethyl phosphonic diamide (B1670390) (CMPD) can be prepared from the dichloride and subsequently used in applications like the treatment of cotton fabrics. The development of water-soluble phosphinothiols for Staudinger ligation represents a more advanced application. Here, this compound is functionalized with carboxyl-containing aryl groups via a Grignard reaction. The resulting phosphine (B1218219) oxide, bearing carboxylic acid groups, is then converted into a phosphinothiol. The carboxyl groups provide water solubility, enabling the ligation reaction to be performed in aqueous media, which is highly advantageous for biological applications like protein synthesis.
Functionalization for Chemical Ligation Methodologies
This compound is a key precursor for synthesizing specialized reagents used in chemical ligation, particularly the traceless Staudinger ligation. This powerful technique forms an amide bond between a peptide with a C-terminal phosphinothioester and another with an N-terminal azide, enabling the synthesis of large proteins. The functionalization of this compound is the first step in creating the required phosphinothiol reagent.
The synthetic route begins with a double Grignard reaction on this compound. Reacting it with an aryl magnesium bromide, such as phenylmagnesium bromide or 4-methoxyphenylmagnesium bromide, replaces both chlorine atoms on the phosphorus, yielding a diaryl chloromethylphosphine oxide (e.g., diphenyl chloromethylphosphine oxide). raineslab.comumich.eduraineslab.com
This intermediate undergoes further modification. The chlorine on the methyl group is substituted with a thioacetyl group by reacting it with thioacetic acid in the presence of a base like triethylamine. umich.eduraineslab.com Finally, the phosphine oxide is reduced to a phosphine using a reducing agent such as trichlorosilane. umich.edu This multi-step process transforms the simple starting material into a complex, functionalized phosphinothiol ready for use in Staudinger ligation. umich.eduraineslab.com
Functionalization for Staudinger Ligation
| Step | Intermediate/Product | Reagents | Key Conditions | Reference |
|---|---|---|---|---|
| 1. Diaryl-substitution | Diaryl chloromethylphosphine oxide | This compound, Aryl magnesium bromide (e.g., PhMgBr) | Reflux in THF for 24 hours | raineslab.com |
| 2. Thioester Formation | Diaryl acetylthiomethyl phosphine oxide | Diaryl chloromethylphosphine oxide, Thioacetic acid, Triethylamine | Heated at reflux in THF | umich.eduraineslab.com |
| 3. Reduction | Diarylphosphinomethanethiol | Diaryl acetylthiomethyl phosphine oxide, Trichlorosilane (HSiCl₃) | Reduction of the phosphine oxide | umich.edu |
Incorporation into Macromolecular Structures: Starch Modification
Based on available research, there are no specific studies detailing the direct modification of starch using this compound. While the reagent is used to create polyphosphonates through polycondensation with diols like 4,4'-sulfonyldiphenol (B7728063) and its diamide derivatives are used to functionalize cellulose, direct evidence for its application in starch modification is not present in the surveyed literature.
Advanced Materials Science and Organic Synthesis Applications of Chloromethylphosphonic Dichloride
Polymerization Studies and Advanced Polymeric Materials
Chloromethylphosphonic dichloride is a valuable monomer in the synthesis of phosphorus-containing polymers. These polymers often exhibit desirable properties, such as flame retardancy and thermal stability, making them suitable for a range of advanced applications.
Synthesis of Polyphosphonates and Polyphosphates via Polycondensation
Polyphosphonates and polyphosphates are classes of polymers characterized by the presence of phosphonate (B1237965) or phosphate (B84403) ester linkages in their backbone, respectively. This compound is a key reactant in the synthesis of these polymers through polycondensation reactions. In this process, the dichlorophosphonate group of this compound reacts with diols or other difunctional monomers to form long polymer chains, with the elimination of a small molecule, typically hydrogen chloride. The resulting polymers can be tailored to have specific properties by varying the comonomers used in the reaction.
Interfacial and Solution Polymerization Techniques
The synthesis of polymers using this compound can be carried out using various polymerization techniques, including interfacial and solution polymerization. mit.edu
Interfacial Polymerization: This technique involves the reaction of two immiscible monomer solutions at their interface. mit.edu For instance, an aqueous solution containing a diol can be carefully layered with an organic solution of this compound. The polymerization occurs rapidly at the interface, forming a thin polymer film. This method is particularly useful for creating membranes and microcapsules. mit.edu
Solution Polymerization: In this method, both the this compound and the comonomer are dissolved in a common solvent. The reaction proceeds in the homogeneous solution, often requiring heat or a catalyst to initiate and sustain the polymerization process. Solution polymerization allows for better control over the molecular weight and structure of the resulting polymer.
Kinetic and Structural Investigations of Polymerization Processes
Understanding the kinetics and structural aspects of polymerization is crucial for controlling the properties of the final polymeric material. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating the chemical structure of the polymers formed. polymersolutions.com These methods can confirm the formation of the desired phosphonate or phosphate linkages and provide insights into the polymer's microstructure. polymersolutions.com Kinetic studies, which investigate the rate of polymerization under different conditions (e.g., temperature, monomer concentration), help in optimizing the reaction to achieve desired molecular weights and distributions.
Role in Modifying Polymer Properties for Flame Retardancy
One of the most significant applications of polymers derived from this compound is in the field of flame retardants. mdpi.com The phosphorus content in these polymers imparts inherent flame-retardant properties. During combustion, phosphorus-containing polymers can act in both the condensed and gas phases to suppress fire. researchgate.net
In the condensed phase , they promote the formation of a protective char layer on the polymer surface. researchgate.net This char acts as a barrier, insulating the underlying material from heat and limiting the release of flammable volatile compounds. researchgate.net In the gas phase , phosphorus-containing species can be released, which act as radical scavengers, interrupting the chemical reactions of combustion. researchgate.net The incorporation of this compound into polymer backbones is an effective strategy to enhance their fire resistance, a critical requirement for materials used in electronics, construction, and transportation. mdpi.commdpi.com
Role as a Key Intermediate in Complex Organic Syntheses
Beyond polymer chemistry, this compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceutically active compounds.
Catalytic and Reagent Applications in Modern Organic Chemistry
This compound is a reactive organophosphorus compound that serves as a versatile reagent in modern organic synthesis, primarily as a phosphonylating agent to introduce the chloromethylphosphonyl group (-P(O)(Cl)CH₂Cl) into various organic molecules. Its high reactivity stems from the two chlorine atoms attached to the phosphorus, which are good leaving groups, and the electrophilic nature of the phosphorus atom.
One of the primary applications of this compound is in the synthesis of phosphonate esters. It readily reacts with alcohols and phenols to yield the corresponding chloromethylphosphonate diesters. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting phosphonate esters are valuable intermediates in their own right, finding use in various synthetic transformations, including the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes.
While specific catalytic applications of this compound are not extensively documented, its derivatives, dialkyl chloromethylphosphonates, are widely used in olefination reactions. The parent dichloride can be considered a precursor to these more elaborate reagents.
Furthermore, drawing parallels from the closely related compound, methylphosphonic dichloride, which is utilized in the synthesis of oligonucleoside methylphosphonates, it can be inferred that this compound could potentially serve a similar role in the preparation of modified oligonucleotides. nih.gov The phosphonylation of nucleoside analogues is a critical step in the synthesis of antiviral and antisense therapeutics. The reaction of this compound with the hydroxyl groups of nucleosides would introduce a chloromethylphosphonate linkage, a modification that could impart desirable biological properties.
The reactivity of this compound also extends to reactions with other nucleophiles, such as amines, to form phosphonamidates. These compounds have applications in medicinal chemistry and materials science.
Spectroscopic and Structural Characterization Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of chloromethylphosphonic dichloride by probing the magnetic properties of its atomic nuclei, specifically ¹H, ³¹P, and ¹³C.
³¹P NMR spectroscopy provides direct information about the phosphorus atom, which is central to the molecule's reactivity. The chemical shift of the phosphorus nucleus is highly sensitive to its bonding environment. While a definitive ³¹P NMR chemical shift for this compound is not consistently reported, studies on its reactions provide insight. For example, during the synthesis of chiral oxazaphospholanes from this compound, the ³¹P NMR signals of the resulting diastereoisomeric products were observed at δ = 35.99 and 37.79 ppm. sci-hub.se The related compound, chloromethylphosphonothioic dichloride, shows a ³¹P NMR peak at -74.2 ppm relative to external phosphoric acid, illustrating the significant impact of substituting the phosphoryl oxygen with sulfur. orgsyn.orgorgsyn.org Reaction intermediates in syntheses involving this compound have also been characterized by their unique ³¹P NMR signals. rsc.org
¹³C NMR spectroscopy is used to analyze the carbon framework of the molecule. For this compound, this primarily involves the single carbon of the chloromethyl group. Specific, verified ¹³C NMR data for this compound is sparse in reported literature. However, data from its derivatives, such as various esters and amides, show the characteristic resonance for the chloromethyl carbon. This resonance is typically observed as a doublet due to coupling with the adjacent phosphorus atom. For example, in a derivative where the dichlorido group is replaced by two diisopropylamino groups, the PCH₂Cl carbon appears at δ = 34.8 ppm in CDCl₃. rsc.org
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Compound Type | Solvent | Chemical Shift (δ) ppm |
| ³¹P | 2-chloromethyl-1,3,2-oxazaphospholane | Toluene | 35.99 / 37.79 |
| ³¹P | Chloromethylphosphonothioic dichloride | - | -74.2 |
| ¹³C | O-Ethyl-N,N-diisopropyl-P-(chloromethyl)phosphonamidate | CDCl₃ | 34.8 |
This table presents data for derivatives as direct spectral information for this compound is not consistently available in the cited literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been applied to study the molecular vibrations and conformational isomers of this compound. optica.orgoptica.orgacs.orgtandfonline.com Studies have shown that this compound exists as rotational isomers at room temperature. optica.orgoptica.org The infrared and Raman spectra have been recorded over a wide range, typically from 45 to 3800 cm⁻¹, allowing for a detailed vibrational assignment. optica.orgoptica.org
Key vibrational modes observed in the spectra include:
P=O Stretch: A strong band characteristic of the phosphoryl group.
P-Cl Stretches: Vibrations associated with the phosphorus-chlorine bonds.
C-H Stretches: Associated with the methylene (B1212753) group.
CH₂ Wag and Twist: Deformational modes of the methylene group.
C-Cl Stretch: Vibration of the carbon-chlorine bond.
P-C Stretch: Vibration of the phosphorus-carbon bond.
Table 2: Selected Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Technique |
| P=O Stretch | ~1250 - 1300 | IR |
| P-Cl₂ Symmetric Stretch | ~490 | Raman (polarized) |
| P-Cl₂ Asymmetric Stretch | ~560 | IR |
| C-Cl Stretch | ~760 | IR, Raman |
Frequencies are approximate and based on general assignments for organophosphorus compounds and data from related molecules.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound (molar mass: 167.36 g/mol ), the mass spectrum would be expected to show a molecular ion peak corresponding to this mass. chemicalbook.com While detailed fragmentation patterns for the parent compound are not extensively published, studies on related compounds indicate characteristic cleavage patterns. raineslab.comresearchgate.net A notable fragmentation pathway in chloromethyl-phosphorus compounds involves the cleavage of the carbon-phosphorus bond. researchgate.net The fragmentation of derivatives often involves the loss of the chloromethyl group or chlorine atoms, providing valuable structural information.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. To date, a crystal structure for this compound itself has not been reported in the crystallographic literature. However, the structures of numerous derivatives have been determined, offering insights into how the chloromethylphosphonyl moiety is incorporated into larger molecular frameworks. researchgate.netmdpi.comcolab.wsresearchgate.net For example, the reaction of this compound with o-aminophenol yields spirophosphoranes whose crystal and molecular structures have been elucidated by single-crystal X-ray diffraction. researchgate.netmdpi.com These studies are crucial for understanding the stereochemistry and conformational preferences of molecules derived from this important chemical building block. sci-hub.se
Advanced Spectroscopic Probes for Detailed Structural Insights (e.g., Vibrational Circular Dichroism, Nuclear Quadrupole Resonance)
Beyond the foundational spectroscopic techniques, a deeper understanding of the intricate structural and electronic properties of this compound can be achieved through the application of more specialized and advanced spectroscopic methods. Vibrational Circular Dichroism (VCD) and Nuclear Quadrupole Resonance (NQR) spectroscopy, in particular, offer unique windows into the chirality and the electronic environment of the nuclei within the molecule, respectively.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. gaussian.compageplace.de This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is a primary method for determining the absolute configuration and solution-state conformation of chiral molecules. gaussian.comresearchgate.netresearchgate.net
For a molecule to be VCD active, it must be chiral. This compound is an achiral molecule and, therefore, does not exhibit a VCD spectrum under normal conditions. gaussian.compageplace.de However, the principles of VCD are highly relevant in the broader context of organophosphorus chemistry, where many compounds of interest, including precursors and derivatives, are chiral. researchgate.net Computational studies, often paired with experimental VCD, are instrumental in assigning the absolute configurations of complex chiral organophosphorus compounds. researchgate.net
Recent advancements have explored the induction of VCD signals in achiral molecules by placing them on plasmonic nanostructures with extrinsic chiroptical responses. acs.orgacs.org This emerging area of research could potentially open avenues for studying the conformational behavior of achiral molecules like this compound in specific environments, although it remains a non-standard application. acs.org
Nuclear Quadrupole Resonance (NQR)
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that provides highly sensitive information about the electric field gradient (EFG) at a quadrupolar nucleus. illinois.edunih.gov The chlorine isotopes, ³⁵Cl and ³⁷Cl, both possess a nuclear spin I = 3/2 and a non-spherical charge distribution, making them quadrupolar and thus NQR active. illinois.edunih.gov The NQR frequency is directly proportional to the quadrupole coupling constant (e²Qq), which is a measure of the interaction between the nuclear quadrupole moment and the EFG at the nucleus. illinois.edu This makes NQR an exceptional probe for the electronic environment of the chlorine atoms in the P-Cl and C-Cl bonds of this compound.
The ³⁵Cl NQR spectrum of solid this compound has been recorded at 77 K, revealing three distinct resonance frequencies. These frequencies correspond to the different electronic environments of the chlorine atoms within the molecule. Two of the signals are assigned to the chlorine atoms of the dichlorophosphonyl group (P-Cl), while the third, higher frequency signal, is attributed to the chlorine atom of the chloromethyl group (C-Cl).
The observed NQR frequencies provide valuable insights into the electronic structure of the molecule. The frequencies of the P-Cl chlorine atoms are influenced by the nature of the substituent on the phosphorus atom. In the case of this compound, the chloromethyl group acts as an electron-withdrawing group, which affects the p-electron population of the chlorine atoms in the PCl₂ group. This is reflected in their NQR frequencies when compared to other phosphonic dichlorides. researchgate.net
Table 1: ³⁵Cl Nuclear Quadrupole Resonance (NQR) Frequencies for this compound and Related Compounds at 77 K
| Compound | Assignment | Frequency (MHz) |
|---|---|---|
| This compound (ClCH₂P(O)Cl₂) | C-Cl | 35.050 |
| P-Cl | 26.872 | |
| 26.172 | ||
| Methylphosphonic dichloride (CH₃P(O)Cl₂) | P-Cl | 26.729 |
| 26.426 | ||
| Ethylphosphonic dichloride (C₂H₅P(O)Cl₂) | P-Cl | 26.332 |
| 26.194 | ||
| Phenylphosphonic dichloride (C₆H₅P(O)Cl₂) | P-Cl | 25.357 |
| - |
The splitting of the NQR signals for the two chlorine atoms in the PCl₂ group indicates a crystallographic inequivalence, meaning they occupy different positions in the crystal lattice and experience slightly different local electric fields. This can be due to the conformation of the molecule in the solid state. Studies on various R-P(O)Cl₂ compounds have established correlations between the ³⁵Cl NQR frequencies and the electronic properties of the substituent R, providing a framework for understanding the electronic interactions within this class of compounds. researchgate.net
Theoretical and Computational Investigations of Chloromethylphosphonic Dichloride
Molecular Conformation and Stereoelectronic Effects
The three-dimensional arrangement of atoms in chloromethylphosphonic dichloride and the subtle electronic interactions within the molecule dictate its physical and chemical properties. The central phosphorus atom, bonded to a chloromethyl group, a phosphoryl oxygen, and two chlorine atoms, creates a tetrahedral geometry. The molecule is not rigid, with rotation possible around the P-C bond.
The conformational landscape of CMPD is primarily determined by the torsion angle between the C-Cl bond and the P=O bond. Different rotational isomers (rotamers) will have varying energies due to steric hindrance and stereoelectronic effects. While specific experimental or high-level computational studies on the conformational preferences of CMPD are not abundant in the literature, analogies can be drawn from related organophosphorus compounds. The molecule is achiral. nih.gov
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the molecule's properties, are significant in CMPD. researchgate.net Hyperconjugation, a key stereoelectronic interaction, likely plays a role in stabilizing certain conformations. This can involve the donation of electron density from a filled bonding orbital (e.g., a C-H or C-Cl bond) to an adjacent empty anti-bonding orbital (e.g., a P-Cl or P=O anti-bonding orbital). The relative orientation of these orbitals, dictated by the molecular conformation, will determine the strength of these stabilizing interactions. For instance, an anti-periplanar arrangement of a donor and acceptor orbital typically leads to the strongest stabilization.
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. sigmaaldrich.com For this compound, DFT can be employed to model its reactions, such as hydrolysis or alcoholysis, providing a detailed picture of the energy landscape, transition states, and intermediates involved.
While specific DFT studies on the reaction mechanisms of CMPD are not extensively documented, insights can be gained from computational studies of similar compounds like phosphorus trichloride (B1173362) (PCl₃) and phosphoryl chloride (POCl₃). researchgate.net For instance, a first-principles computational study on the hydrolysis of PCl₃ and POCl₃ revealed that the reaction proceeds through a series of steps involving the formation of penta-coordinated intermediates. researchgate.net
A similar approach can be applied to understand the reactivity of CMPD. For example, in a reaction with an alcohol (ROH), the initial step would likely involve the nucleophilic attack of the alcohol's oxygen atom on the phosphorus center of CMPD. DFT calculations could map the potential energy surface for this reaction, identifying the transition state structure and the associated activation energy. This would reveal whether the reaction proceeds via an associative or dissociative mechanism and how the chloromethyl group influences the reaction pathway compared to a simple phosphoryl chloride.
Table 1: Representative Calculated Parameters for a Hypothetical Reaction Step of this compound with Methanol (B129727)
| Parameter | Description | Hypothetical Value |
| Level of Theory | The computational method used for the calculation. | B3LYP/6-311G(d,p) |
| Reactant Complex Energy | The energy of the initial complex between CMPD and methanol. | -X kcal/mol |
| Transition State Energy | The energy of the highest point on the reaction pathway. | -Y kcal/mol |
| Activation Energy (ΔE‡) | The energy barrier for the reaction (TS Energy - Reactant Energy). | Z kcal/mol |
| Product Complex Energy | The energy of the complex formed after the reaction step. | -W kcal/mol |
| Reaction Energy (ΔEr) | The overall energy change for the step (Product Energy - Reactant Energy). | -V kcal/mol |
| Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational studies. |
Prediction of Reactivity and Selectivity Pathways
Building upon the elucidation of reaction mechanisms, computational chemistry can also predict the reactivity and selectivity of this compound in various chemical transformations. By comparing the activation energies for different potential reaction pathways, it is possible to determine which reaction is kinetically favored.
For instance, in a reaction with a diol, CMPD could potentially react with either of the hydroxyl groups. DFT calculations can determine the activation barriers for both pathways. Factors influencing this selectivity, such as steric hindrance and the electronic properties of the diol, can be systematically investigated. The calculated energy profiles would indicate the preferred site of reaction, providing valuable guidance for synthetic applications.
Furthermore, computational models can predict how changes in the substrate, reagent, or solvent will affect the reaction outcome. For example, the effect of using different alcohols (e.g., methanol vs. tert-butanol) on the rate and selectivity of the reaction with CMPD can be computationally screened before any experiments are conducted. This predictive capability is a cornerstone of modern chemical research, enabling more efficient and targeted experimental design.
Force Field and Molecular Dynamics Simulations of Compound Behavior
To understand the behavior of this compound in a condensed phase, such as a liquid or in solution, force field-based molecular dynamics (MD) simulations are employed. In this approach, the interactions between atoms are described by a set of empirical potential energy functions known as a force field.
While a specific force field parameterized for this compound may not be readily available, existing force fields like the General Amber Force Field (GAFF) could potentially be adapted or used as a starting point. The development of accurate force field parameters is a critical step and often involves fitting to quantum mechanical data or experimental properties.
Once a suitable force field is established, MD simulations can be performed to study the dynamic behavior of a large ensemble of CMPD molecules. These simulations can provide insights into:
Liquid Structure: The arrangement of molecules in the liquid state, characterized by radial distribution functions.
Transport Properties: Properties such as diffusion coefficients and viscosity can be calculated from the molecular trajectories.
Conformational Dynamics: The simulations can reveal the population of different rotamers in the liquid phase and the rates of interconversion between them.
A molecular dynamics simulation study of liquid 1,2-dichloroethane, a molecule with some structural similarities to CMPD, has shown that external electric fields can significantly influence the population of molecular conformations. nih.gov Similar studies on CMPD could reveal how its conformational landscape and bulk properties are affected by external stimuli.
Future Research Trajectories and Interdisciplinary Outlooks
Development of Green Chemistry Approaches for Chloromethylphosphonic Dichloride Chemistry
The principles of green chemistry are increasingly guiding synthetic methodologies, and the chemistry of this compound is no exception. Future research will likely prioritize the development of more environmentally benign and efficient processes for its synthesis and subsequent transformations.
Key Research Thrusts:
Alternative Synthetic Routes: Traditional synthesis of CMPD often involves reagents like phosphorus trichloride (B1173362) and paraformaldehyde under high temperature and pressure, which can be energy-intensive. ontosight.aigoogle.com Future work will explore alternative, less hazardous starting materials and catalysts. Research into cleaner production methods, such as those that avoid excessive reagents and improve yield, is critical. google.com
Atom Economy and Waste Reduction: Future synthetic methods will be designed to maximize atom economy, ensuring that a greater proportion of the atoms from the reactants are incorporated into the final product. For instance, in the synthesis of glyphosate, improving the molar ratio of reactants to boost the yield of chloromethylphosphonic acid and enabling the recycling of mother liquor are key green objectives. google.com This approach minimizes waste generation, a core tenet of sustainable chemistry.
Exploration of Novel Reactivity Modes and Synthetic Transformations
While the reactivity of this compound as a bifunctional electrophile is well-established, there remains substantial scope for discovering and harnessing new reaction pathways. Its ability to act as a precursor to a wide array of organophosphorus compounds makes it a valuable tool for synthetic chemists. scbt.com
Future Directions in Synthetic Transformations:
Catalytic System Development: The development of novel catalytic systems could unlock new modes of reactivity and selectivity. This includes designing catalysts that can selectively activate either the P-Cl bonds or the C-Cl bond, allowing for programmed, stepwise functionalization.
Carbon-Phosphorus Bond Cleavage: A notable reaction is the cleavage of the carbon-phosphorus bond in CMPD when treated with phosphorus pentachloride, yielding carbon tetrachloride and phosphorus trichloride. cdnsciencepub.comcdnsciencepub.com Further investigation into the mechanism and substrate scope of this novel fragmentation could lead to new synthetic strategies for creating different organophosphorus structures. cdnsciencepub.comcdnsciencepub.com
Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound would be a highly efficient strategy for building molecular complexity. Its use in phospha-Mannich reactions provides a foundation for this area. researchgate.nettandfonline.com Future research could explore its integration into other named reactions to rapidly generate libraries of diverse phosphonate (B1237965) derivatives.
Asymmetric Synthesis: The synthesis of P-enantiomerically pure cyclic phosphonamides using CMPD highlights its potential in stereoselective reactions. acs.org Future work will likely focus on developing chiral catalysts or auxiliaries to control the stereochemistry at the phosphorus center during its reactions, opening pathways to new chiral ligands and biologically active molecules.
A summary of key synthetic transformations involving this compound is presented below.
| Transformation Type | Reactants | Product Class | Reference |
| C-P Bond Cleavage | Phosphorus pentachloride | Carbon tetrachloride, Phosphorus trichloride | cdnsciencepub.comcdnsciencepub.com |
| Phosphonodiamide Formation | N-methylaniline | N,N'-dimethyl-N,N'-diphenylchloromethylphosphonodiamide | researchgate.net |
| Cyclization | N,N'-dimethyl-N,N'-diphenylchloromethylphosphonodiamide | 1,2-Benzazaphosphole 2-oxide derivatives | researchgate.net |
| Diester Formation | Isopropylmagnesium bromide followed by a Grignard reagent | Phosphine (B1218219) oxide diester | nih.gov |
| Polycondensation | Tetrabromobisphenol A | Polyphosphonates | researchgate.net |
| Cyclic Phosphonamide Synthesis | (S,S)-aminobenzylnaphthols | P-Enantiomerically pure cyclic phosphonamides | acs.org |
Integration into Advanced Functional Materials Design
The properties imparted by the phosphonate group make this compound an attractive building block for advanced functional materials. Its ability to be incorporated into polymeric structures is a key area of current and future research.
Prospective Applications in Materials Science:
Flame Retardants: this compound is a known precursor for polyphosphonates, which are effective flame retardants for various polymers, including poly(ethyleneterephthalate) and textiles. ontosight.aigrafiati.comdokumen.pub Future research will focus on designing new phosphonate-containing polymers and oligomers with enhanced thermal stability and flame retardancy. researchgate.net Overcoming challenges such as hydrolysis during polymerization is crucial for broader application. dtic.mil
High-Performance Polymers: Beyond flame retardancy, integrating CMPD-derived moieties into polymer backbones can enhance other properties like thermal stability, adhesion, and chemical resistance. Studies on the polycondensation with various bisphenols have yielded polyphosphonates with high glass transition temperatures. researchgate.net
Organic Electronics and Photonics: Phosphonate groups can be used to tune the electronic properties of organic molecules. Future work could explore the synthesis of CMPD-derived ligands for organic light-emitting diodes (OLEDs) or chromophores for nonlinear optics.
Biomaterials and Surface Modification: The phosphonate group has a strong affinity for metal oxides and bone minerals. This property can be exploited to graft CMPD-derived molecules onto surfaces to create biocompatible coatings, biosensors, or drug delivery systems.
Computational Predictions Guiding Experimental Design
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can provide deep mechanistic insights and guide the rational design of new experiments, saving time and resources.
Role of Computational Chemistry:
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the transition states and reaction pathways of transformations involving CMPD. This has been applied to study nucleophilic displacements in related phosphonate esters and can be extended to understand complex processes like the C-P bond cleavage. cdnsciencepub.com
Predicting Reactivity and Selectivity: Computational models can predict the electrophilicity and nucleophilicity of different sites within CMPD and its derivatives, helping to forecast reaction outcomes with various reagents. This predictive power is invaluable for planning synthetic routes.
Design of Novel Molecules and Materials: Computer-aided design can be used to predict the properties of yet-to-be-synthesized molecules derived from this compound. tandfonline.com For example, the electronic properties of phosphonate-containing dyes for solar cells or the binding affinity of potential enzyme inhibitors can be modeled prior to synthesis. researchgate.netcymitquimica.com
Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which aids in the characterization and structural confirmation of new compounds synthesized from CMPD.
The synergy between computational predictions and experimental validation will accelerate the discovery of new reactions and materials based on this compound chemistry.
Q & A
Q. What are the standard synthetic routes for preparing chloromethylphosphonic dichloride, and what factors influence reaction yields?
this compound is synthesized via the reaction of phosphorus trichloride with paraformaldehyde under high temperatures (200–250°C) and pressure (2.5–3.0 MPa) for 3–5 hours. The molar ratio of phosphorus trichloride to paraformaldehyde (1.2–1.5:1) and the use of Lewis acid catalysts (e.g., AlCl₃) can increase yields from 67% to 80–89%. Post-synthesis purification involves fractional distillation under reduced pressure .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- ³¹P NMR spectroscopy : A single peak at −38 ± 2 ppm (relative to 85% H₃PO₄) confirms the phosphonyl structure.
- Distillation : Fractional distillation under vacuum (e.g., 50–65°C at 2–3 mm Hg) ensures purity.
- Salt formation : The aniline derivative (melting point 199–201°C) aids in identification .
Q. What safety precautions are critical when handling this compound?
- Storage : Keep anhydrous and under inert gas (e.g., N₂) to prevent hydrolysis.
- Decomposition hazards : Thermal degradation releases hydrogen chloride (HCl) and phosphorus oxides; use fume hoods and corrosion-resistant equipment.
- PPE : Acid-resistant gloves, goggles, and lab coats are mandatory .
Advanced Research Questions
Q. How can experimental design optimize reaction parameters for synthesizing this compound derivatives?
A central composite rotatable design (CCRD) is effective for parameter optimization. For example, in polycondensation reactions, variables like NaOH concentration (1 M), temperature (50°C), and molar ratio (2.6:1) are critical. Statistical analysis (e.g., ANOVA) identifies significant factors while minimizing experimental runs .
Q. How do liquid-liquid and vapor-liquid interfacial polycondensation methods compare in producing polyphosphonates from this compound?
- Liquid-liquid systems : Yield polymers with moderate inherent viscosity but require strict pH control.
- Vapor-liquid systems : Enable higher molecular weights (via reduced hydrolysis) and viscosity increases with temperature (e.g., 50–60°C). Both methods require IR and ¹H-NMR to confirm phosphonyl group incorporation and backbone structure .
Q. How can researchers resolve contradictions in reported optimal synthesis conditions for this compound-based polymers?
Contradictions arise from competing reactions (e.g., hydrolysis vs. polycondensation). Systematic approaches include:
- Design of Experiments (DoE) : Isolate variables like reaction time, base concentration, and stoichiometry.
- In situ monitoring : Use FTIR or GC-MS to track intermediate formation and degradation .
Q. What methodologies validate the thermal stability of polyphosphonates derived from this compound?
- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures and residual mass.
- Solid-liquid interfacial polycondensation : Using non-aqueous bases (e.g., potassium phosphate) minimizes hydrolysis, enhancing thermal stability (up to 300°C) .
Q. How do solvent systems influence the reactivity of this compound in nucleophilic substitutions?
Polar aprotic solvents (e.g., THF, DMF) enhance electrophilicity at the phosphorus center, facilitating reactions with diols or amines. Solvent choice also affects byproduct solubility and reaction kinetics, as shown in glycine coupling studies under alkaline conditions (pH > 10) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
